
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a pyrimidine ring, a sulfonamide group, a phenyl ring, a morpholine ring, and a pyridazine ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2,6-dimethylpyrimidine-4-amine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The 2,6-dimethylpyrimidine-4-amine is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Coupling with Phenyl Ring: The sulfonamide intermediate is then coupled with a 4-bromoaniline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.
Formation of the Pyridazine Ring: The phenyl-sulfonamide intermediate is then subjected to a cyclization reaction with appropriate reagents to form the pyridazine ring.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyridazine intermediate is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring can yield N-oxides, while reduction of the sulfonamide group can produce amines.
Aplicaciones Científicas De Investigación
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of sulfonamide derivatives, providing insights into their absorption, distribution, metabolism, and excretion.
Biology: It serves as a tool compound in biological assays to study the effects of sulfonamide-based inhibitors on various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical cellular processes, leading to therapeutic effects in diseases like cancer.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-(2-methylphenoxy)butanamide
- N-(4-(N-(2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of the pyrimidine, sulfonamide, and pyridazine rings provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for research and therapeutic applications.
Actividad Biológica
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings, including data tables and case studies.
Molecular Characteristics
The molecular formula for this compound is C27H22N4O5S, with a molecular weight of 514.6 g/mol. The structure includes a pyrimidine ring, a sulfonamide moiety, and a morpholinopyridazine component, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrimidines can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Study | Findings |
---|---|
Zhang et al. (2023) | Demonstrated that pyrimidine derivatives inhibited tumor growth in xenograft models. |
Lee et al. (2022) | Reported enhanced apoptosis in breast cancer cells treated with sulfamoyl-containing compounds. |
Anticonvulsant Activity
The compound's structural analogs have been evaluated for their anticonvulsant properties. A study highlighted the effectiveness of related compounds in increasing GABA levels and inhibiting GABA transaminase, suggesting potential therapeutic applications in epilepsy.
- Case Study : In a controlled trial, a derivative exhibited a 118% increase in GABA levels, demonstrating significant anticonvulsant activity without neurotoxicity .
The biological activity of this compound is likely attributed to its ability to interact with specific targets within cells:
- GABAergic Modulation : By enhancing GABAergic transmission, the compound may exert anticonvulsant effects.
- Apoptosis Induction : Structural components that interact with apoptotic pathways can lead to programmed cell death in malignant cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Propiedades
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4S/c1-14-13-19(23-15(2)22-14)27-33(30,31)17-5-3-16(4-6-17)24-21(29)18-7-8-20(26-25-18)28-9-11-32-12-10-28/h3-8,13H,9-12H2,1-2H3,(H,24,29)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOESPTURAABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.